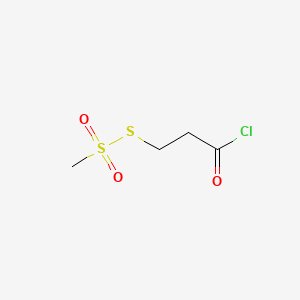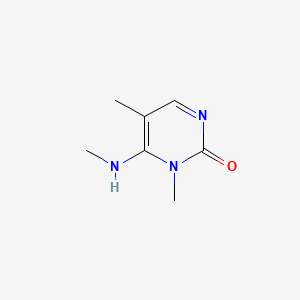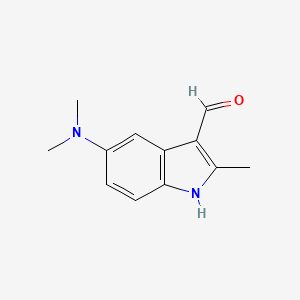
5-(dimethylamino)-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound is characterized by the presence of a dimethylamino group at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 3-position of the indole ring
Preparation Methods
The synthesis of 5-(dimethylamino)-2-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindole with dimethylamine and formaldehyde under acidic conditions to introduce the dimethylamino group at the 5-position. The resulting intermediate is then subjected to Vilsmeier-Haack formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
5-(Dimethylamino)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Scientific Research Applications
5-(Dimethylamino)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Biology: It serves as a fluorescent probe in biological imaging due to its ability to emit fluorescence upon excitation.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as a fluorescent probe, it binds to specific biomolecules and emits fluorescence, allowing researchers to visualize and study biological processes in real-time.
Comparison with Similar Compounds
Similar compounds to 5-(dimethylamino)-2-methyl-1H-indole-3-carbaldehyde include other indole derivatives with different substituents. For instance:
5-(Dimethylamino)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 2-position.
2-Methyl-1H-indole-3-carbaldehyde: Lacks the dimethylamino group at the 5-position.
5-(Dimethylamino)-2-methyl-1H-indole: Lacks the aldehyde group at the 3-position.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(dimethylamino)-2-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8-11(7-15)10-6-9(14(2)3)4-5-12(10)13-8/h4-7,13H,1-3H3 |
InChI Key |
LIRXOLVADCFLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)N(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


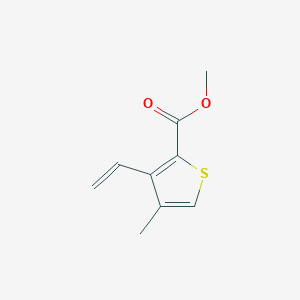
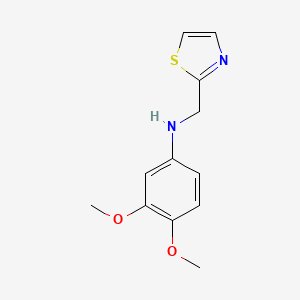
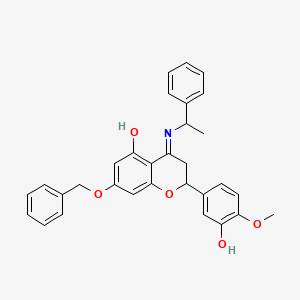
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)
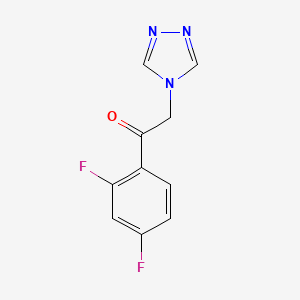
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
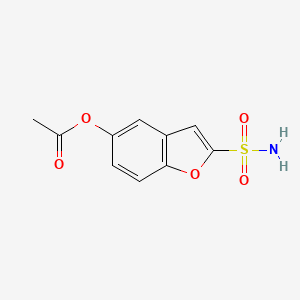
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
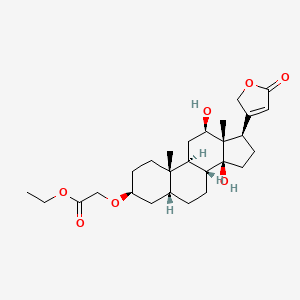
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
